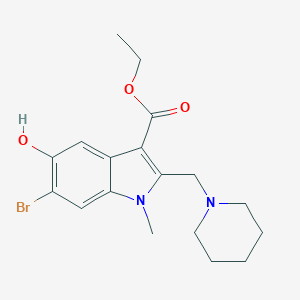
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.
化学反応の分析
Types of Reactions
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in various substituted indole derivatives .
科学的研究の応用
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 6-Bromo-1H-indole
- 7-Bromoindole-2-carboxylic acid
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Uniqueness
ethyl 6-bromo-5-hydroxy-1-methyl-2-(1-piperidinylmethyl)-1H-indole-3-carboxylate is unique due to the presence of the piperidin-1-ylmethyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar indole derivatives and contributes to its diverse biological activities .
特性
CAS番号 |
296245-63-1 |
|---|---|
分子式 |
C18H23BrN2O3 |
分子量 |
395.3g/mol |
IUPAC名 |
ethyl 6-bromo-5-hydroxy-1-methyl-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H23BrN2O3/c1-3-24-18(23)17-12-9-16(22)13(19)10-14(12)20(2)15(17)11-21-7-5-4-6-8-21/h9-10,22H,3-8,11H2,1-2H3 |
InChIキー |
FVFVMOHRRPOOMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(azepan-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B421222.png)
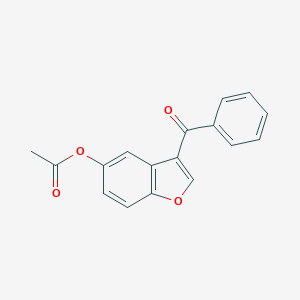
![Methyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B421226.png)
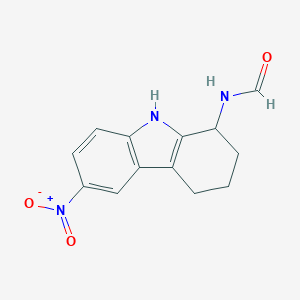
![[6-Acetyloxy-2-methyl-1-(4-methylphenyl)-3-nitroindol-7-yl]methyl acetate](/img/structure/B421228.png)
![8-Methyl-3-nitroso-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421230.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol](/img/structure/B421231.png)
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421234.png)
![ethyl 4-chloro-5-[(E)-(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421235.png)
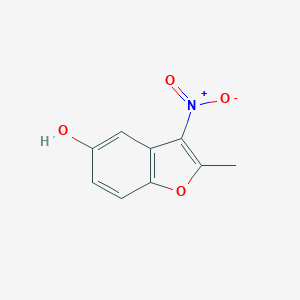
![2-[2-(Dimethylamino)-1-propenyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B421237.png)
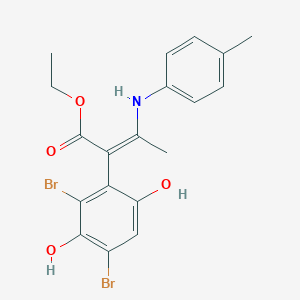
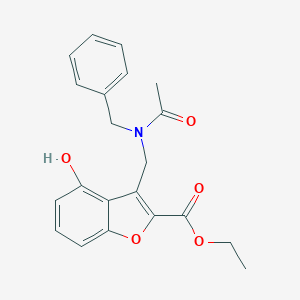
![2-{[(2-hydroxyethyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B421245.png)
